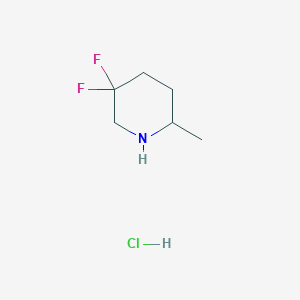

5,5-Difluoro-2-methylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Difluoro-2-methylpiperidine hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClF2N. It is characterized by the presence of two fluorine atoms and one methyl group attached to a piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of 2-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions on the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5,5-Difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the corresponding amines .

Aplicaciones Científicas De Investigación

5,5-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H11F2N . It features a piperidine ring, which is a hydrogenated pyridine ring, with two fluorine atoms at the 5th position and a methyl group at the 2nd position, and is in hydrochloride form .

Structural Information

The compound's structure includes a piperidine ring with specific substitutions :

- Molecular Formula: C6H11F2N

- SMILES Notation: CC1CCC(CN1)(F)F

- InChI: InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3

- InChIKey: OEHYRIXXINTFQA-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for different adducts of 5,5-difluoro-2-methylpiperidine are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 136.09323 | 129.8 |

| $$M+Na]+ | 158.07517 | 139.1 |

| $$M+NH4]+ | 153.11977 | 138.6 |

| $$M+K]+ | 174.04911 | 131.6 |

| $$M-H]- | 134.07867 | 128.2 |

| $$M+Na-2H]- | 156.06062 | 135.0 |

| $$M]+ | 135.08540 | 130.5 |

| $$M]- | 135.08650 | 130.5 |

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

- Pharmaceutical Intermediate: Piperidine derivatives, in general, are relevant to pharmaceutical compositions .

- Synthetic Processes: It can be used as a synthetic intermediate in the preparation of other compounds .

- NR2B NMDA Receptor Antagonists: 3,3-difluoro-piperidine derivatives have potential as NR2B NMDA receptor antagonists .

Related Research

Mecanismo De Acción

The mechanism of action of 5,5-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpiperidine: Lacks the fluorine atoms, resulting in different chemical properties.

5-Fluoro-2-methylpiperidine: Contains only one fluorine atom, leading to variations in reactivity and applications.

5,5-Difluoropiperidine: Similar structure but without the methyl group, affecting its overall behavior.

Uniqueness

5,5-Difluoro-2-methylpiperidine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Actividad Biológica

5,5-Difluoro-2-methylpiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, pharmacological properties, and implications in therapeutic applications based on recent research findings.

This compound is characterized by its unique fluorinated piperidine structure. The presence of fluorine atoms significantly influences the compound's physicochemical properties, including lipophilicity and ability to cross the blood-brain barrier (BBB) .

The compound exhibits biological activity primarily through its interaction with various protein kinases. It has been identified as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor progression. The ability to penetrate the BBB enhances its therapeutic potential in treating central nervous system (CNS) disorders and cancers that metastasize to the brain .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those associated with breast and brain cancers. The compound's IC50 values reflect its potency in suppressing cell growth, with reported values in the nanomolar range .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with low efflux rates indicating reduced susceptibility to drug resistance mechanisms commonly associated with P-glycoprotein substrates . Toxicity assessments reveal that it maintains a favorable safety profile, making it a promising candidate for further development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Brain Metastasis : A study demonstrated that the compound effectively inhibited tumor growth in an intracranial model of cancer. The combination of VEGFR2 inhibition with other targeted therapies showed enhanced efficacy against brain metastases .

- Neurodegenerative Diseases : Research focusing on neurodegenerative diseases has suggested that this compound may offer protective effects against neuronal damage by modulating protein kinase activity involved in cellular signaling pathways .

Data Summary

| Property | Value |

|---|---|

| Chemical Structure | 5,5-Difluoro-2-methylpiperidine |

| IC50 (Cancer Cell Lines) | Nanomolar range |

| Mechanism of Action | VEGFR2 Inhibition |

| BBB Penetration | Yes |

| Toxicity Profile | Favorable |

Propiedades

IUPAC Name |

5,5-difluoro-2-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5-2-3-6(7,8)4-9-5;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKLHBQIJVQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.